molecular formula C24H19ClN4O3 B12049280 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12049280
M. Wt: 446.9 g/mol
InChI Key: QWOHBRZLKIJQLT-VULFUBBASA-N
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Description

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a hydroxyphenyl group. Its molecular formula is C28H21ClN4O3, and it has a molecular weight of 496.958 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 1H-pyrazole-5-carbohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the chlorobenzyl group .

Scientific Research Applications

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring, chlorobenzyl group, and hydroxyphenyl group makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C24H19ClN4O3

Molecular Weight

446.9 g/mol

IUPAC Name

3-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19ClN4O3/c25-19-10-4-1-8-17(19)15-32-23-12-6-3-9-18(23)20-13-21(28-27-20)24(31)29-26-14-16-7-2-5-11-22(16)30/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

QWOHBRZLKIJQLT-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O)Cl

Origin of Product

United States

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